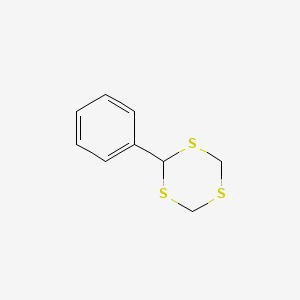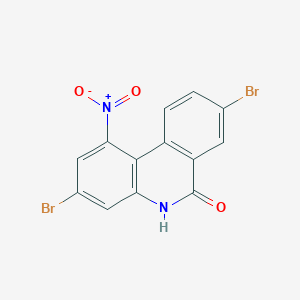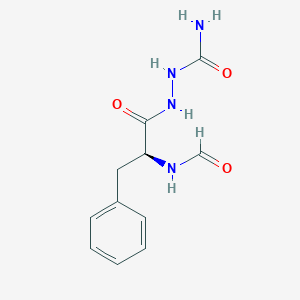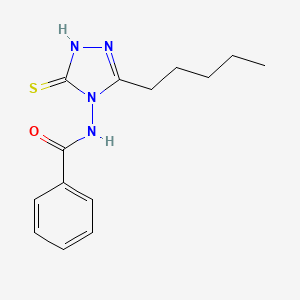
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- typically involves multistep synthetic routes. One common method includes the use of 3-amino-1,2,4-triazole as a starting material. The process involves the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes and subsequent cyclization to form the triazole ring . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. One-pot condensation reactions are often employed, which minimize the need for multiple purification steps and reduce waste. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The triazole ring plays a crucial role in binding to biological receptors through hydrogen-bonding and dipole interactions .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Anastrozole: A triazole-based aromatase inhibitor used in breast cancer treatment.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
What sets Benzamide, N-(1,5-dihydro-3-pentyl-5-thioxo-4H-1,2,4-triazol-4-yl)- apart from similar compounds is its unique combination of a triazole ring with a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
32444-84-1 |
|---|---|
Molecular Formula |
C14H18N4OS |
Molecular Weight |
290.39 g/mol |
IUPAC Name |
N-(3-pentyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C14H18N4OS/c1-2-3-5-10-12-15-16-14(20)18(12)17-13(19)11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3,(H,16,20)(H,17,19) |
InChI Key |
JQLZOHRJJZBEPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NNC(=S)N1NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
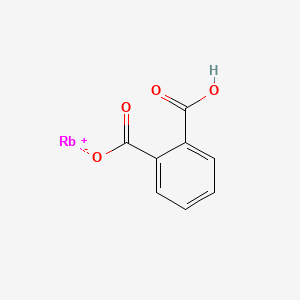
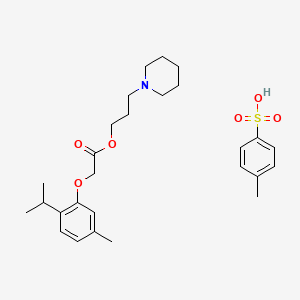

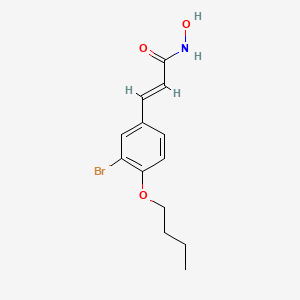

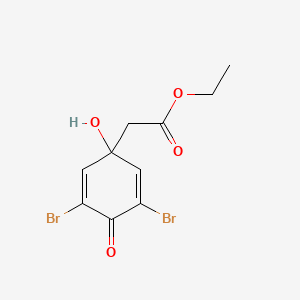
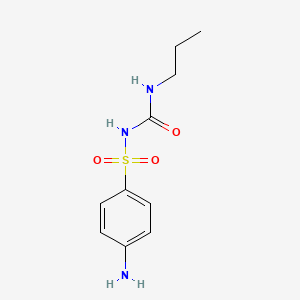
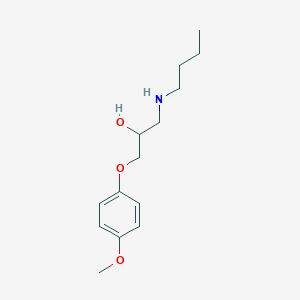

![7-Oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14687573.png)
